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molecular formula C11H12F3N3O B8361020 2-(2-Dimethylaminoethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile

2-(2-Dimethylaminoethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B8361020
M. Wt: 259.23 g/mol
InChI Key: GUXNWLWGYDTOOC-UHFFFAOYSA-N
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Patent
US09216975B2

Procedure details

To N,N-dimethylaminoethanol (25 mL) at 0° C. was added in small portion NaH 60% (4 mol eq, 0.465 g, 11.62 mmol) and after 10 min 2-chloro-6-trifluoromethyl-nicotinonitrile (0.6 g, 2.90 mmol) was slowly added. The mixture was heated at 65° C. for 4 h. Then the solvent was removed at reduced pressure, water was added and the aqueous phase was extracted with EtOAc (3×30 mL). The recombined organic phases were washed with brine, anhydrified over Na2SO4 and evaporated at reduced pressure to obtain a pale yellow oil (0.69 g, 2.66 mmol, 92% Yield) used for the next step of reaction without further purification.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][OH:6])[CH3:3].[H-].[Na+].Cl[C:10]1[N:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[CH:14][C:11]=1[C:12]#[N:13]>>[CH3:1][N:2]([CH3:3])[CH2:4][CH2:5][O:6][C:10]1[C:11]([C:12]#[N:13])=[CH:14][CH:15]=[C:16]([C:18]([F:19])([F:21])[F:20])[N:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=N1)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed at reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The recombined organic phases were washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1=NC(=CC=C1C#N)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.66 mmol
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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